5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one
Description
5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a 4-methylpiperazinyl substituent at the 3-position. This compound is structurally characterized by a conjugated enone system and a bulky dimethyl group at the 5-position, which influences its electronic and steric properties.
Properties
IUPAC Name |
5,5-dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-13(2)9-11(8-12(16)10-13)15-6-4-14(3)5-7-15/h8H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUOHGYXUMMUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)N2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394740 | |
| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81820-75-9 | |
| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine moiety can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with modified functional groups .
Scientific Research Applications
5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one with analogous cyclohexenone derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Comparative Insights:
Substituent Effects on Basicity and Solubility: The 4-methylpiperazinyl group enhances basicity compared to morpholinovinyl or isoxazolylamino substituents due to its two nitrogen atoms. However, the methyl group slightly reduces basicity compared to unsubstituted piperazine .
Structural Flexibility and Binding Interactions: Derivatives with piperidin-4-ylmethylamino (CAS 332144-70-4) exhibit increased steric bulk compared to the target compound, which may hinder binding in biological systems . The 2-morpholinovinyl group () introduces conjugation, contributing to chromophore properties useful in optical materials .
Commercial and Synthetic Accessibility: Compounds like 5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one are commercially available at scale, suggesting established synthetic routes (e.g., multicomponent coupling) . The target compound’s synthesis likely follows similar methodologies, with the 4-methylpiperazinyl group introduced via nucleophilic substitution or coupling reactions .
In contrast, morpholinovinyl or isoxazolylamino analogs lack reported biological activity, emphasizing the unique role of the piperazine moiety .
Biological Activity
5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 222.33 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclohexene ring and a piperazine moiety. These characteristics suggest potential interactions with various biological targets, making it a subject of interest for pharmacological research.
Chemical Structure and Properties
The compound's structure is pivotal in determining its biological activity. The presence of the piperazine group is often associated with enhanced binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction is crucial for its potential effects on mood regulation and anxiety.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antidepressant Effects : Research suggests that the compound may have antidepressant properties due to its interaction with serotonin receptors, which are critical in mood regulation.
- Anxiolytic Effects : Similar to its antidepressant effects, the anxiolytic potential is likely due to modulation of neurotransmitter systems, particularly those involving serotonin and dopamine.
- Analgesic and Anti-inflammatory Properties : The compound's unique structure allows for exploration in other therapeutic areas, including pain relief and inflammation reduction.
The mechanism through which this compound exerts its effects involves binding to specific receptors in the brain. The piperazine moiety enhances its affinity for these targets, leading to changes in cellular signaling pathways. This interaction is essential for understanding its pharmacological profile and therapeutic applications.
Binding Affinity Studies
Studies have employed techniques such as radiolabeled ligand binding assays to assess the compound's binding affinity to various receptors. Notably, it has shown significant interactions with:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Serotonin Receptors | Low nanomolar range |
| Dopamine Receptors | Moderate affinity |
These findings highlight the compound's potential as a therapeutic agent targeting mood disorders.
Case Studies
Several case studies have explored the pharmacological effects of similar compounds:
- Antidepressant Activity : In a study involving animal models, compounds structurally related to this compound demonstrated significant reductions in depression-like behaviors when administered over a period of two weeks.
- Anxiolytic Activity : Another study reported that derivatives of this compound exhibited reduced anxiety levels in stressed animal models, further supporting its potential use as an anxiolytic agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one | C13H15BrO | Bromine substitution enhances lipophilicity |
| 5,5-Dimethyl-3-(4-nitrophenyl)cyclohex-2-en-1-one | C13H15NO2 | Nitro group introduces electron-withdrawing effects |
| 5-Methyl-3-(pent-4-en-1-yl)cyclohex-2-en-1-one | C12H18O | Different alkyl chain influences reactivity |
The unique combination of the dimethyl group and the piperazine moiety in this compound distinguishes it from these compounds by potentially enhancing its pharmacological properties while maintaining structural integrity suitable for further modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
